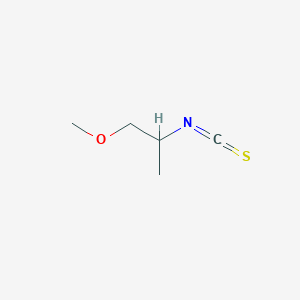

2-Isothiocyanato-1-methoxy-propane

Beschreibung

Overview of Isothiocyanates as a Class of Bioactive Molecules

Isothiocyanates (ITCs) are a group of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are primarily found in cruciferous vegetables such as broccoli, cabbage, and mustard. In these plants, they exist as their precursors, glucosinolates. When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released and hydrolyzes the glucosinolates into isothiocyanates, which are responsible for the characteristic pungent flavor of these vegetables. researchgate.netnih.gov

The bioactivity of isothiocyanates is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group. This allows them to react with various nucleophiles in the body, including proteins and peptides, thereby modulating a wide range of cellular processes. researchgate.net Research has highlighted their potential in various health-related applications, including antimicrobial and anti-inflammatory effects. researchgate.netfoodandnutritionjournal.org The diversity in the side chain (R-group) attached to the isothiocyanate functional group results in a wide array of isothiocyanates with varying physical, chemical, and biological properties. koreascience.kr

Historical Context and Evolution of Isothiocyanate Research

The study of isothiocyanates has a rich history, dating back to the isolation of allyl isothiocyanate from mustard seeds in the 19th century. Initially, research focused on their role as flavor and defense compounds in plants. However, over the past few decades, the focus has shifted towards their potential health benefits for humans. Epidemiological studies have often linked the consumption of cruciferous vegetables with a reduced risk of certain chronic diseases, sparking interest in the bioactive compounds they contain, particularly isothiocyanates.

Modern research has employed advanced analytical techniques to identify and quantify a vast number of isothiocyanates in various plant species. Furthermore, extensive in vitro and in vivo studies have begun to unravel the complex mechanisms through which these compounds exert their biological effects, leading to a deeper understanding of their potential therapeutic applications.

Contemporary Relevance of Isothiocyanate Compounds in Chemical Biology and Medicinal Chemistry

In recent years, isothiocyanates have gained significant attention in the fields of chemical biology and medicinal chemistry. Their ability to covalently modify proteins has made them valuable tools for probing biological pathways and identifying new drug targets. researchgate.net Synthetic chemists are actively developing novel isothiocyanate analogs with enhanced potency and selectivity for specific biological targets.

The antimicrobial properties of isothiocyanates are also a key area of contemporary research, with studies demonstrating their efficacy against a range of pathogens. mdpi.comresearchgate.net This has led to investigations into their potential use as natural food preservatives and as templates for the development of new antimicrobial agents. The exploration of isothiocyanates continues to be a vibrant and promising area of scientific inquiry, with the potential to yield new insights into disease prevention and treatment.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isothiocyanato-1-methoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-5(3-7-2)6-4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMXQOUSROJLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374851 | |

| Record name | 2-Isothiocyanato-1-methoxy-propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362601-74-9 | |

| Record name | 2-Isothiocyanato-1-methoxy-propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanato-1-methoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 2 Isothiocyanato 1 Methoxy Propane Analogues

Strategies for Isothiocyanate Synthesis from Primary Amines

The most prevalent and versatile starting materials for the synthesis of isothiocyanates are primary amines, owing to their wide commercial availability and structural diversity. chemrxiv.org The conversion of a primary amine to its corresponding isothiocyanate is a cornerstone transformation in this field.

A dominant strategy for synthesizing isothiocyanates from primary amines proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. chemrxiv.org This two-step process first involves the reaction of a primary amine with carbon disulfide (CS₂), typically in the presence of a base, to generate the corresponding dithiocarbamate salt. chemrxiv.orgmdpi.com This intermediate is then decomposed through the action of a desulfurylating agent to yield the final isothiocyanate product. chemrxiv.orgnih.gov While early methods relied on heavy metal salts for this decomposition, a multitude of more efficient and milder reagents have since been developed. tandfonline.com

The critical step in the dithiocarbamate pathway is the selection of an appropriate desulfurization reagent to decompose the intermediate salt. The choice of reagent can influence the reaction conditions, yield, and substrate scope. nih.gov Over the years, numerous reagents have been employed for this purpose, ranging from classic stoichiometric reagents to modern catalytic systems.

Key advancements include the use of reagents like tosyl chloride, di-tert-butyl dicarbonate (B1257347) (Boc₂O), and various chloroformates. nih.govcbijournal.com Boc₂O is particularly advantageous as its by-products are volatile, simplifying workup procedures. cbijournal.com More recently, coupling reagents typically used in peptide synthesis, such as HBTU, PyBOP, and T3P®, have been successfully repurposed as effective desulfurating agents. nih.govorganic-chemistry.org The development of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) has provided a new, efficient desulfurizing agent that can be used under conventional heating or microwave irradiation. mdpi.comnih.gov

The following table summarizes a selection of modern desulfurization reagents and their key features.

| Desulfurization Reagent | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | DMAP or DABCO (cat.), various solvents | Volatile by-products, clean workup, proceeds rapidly. | cbijournal.com |

| Carbon Tetrabromide (CBr₄) | DBU (base), acetonitrile (B52724), mild conditions | Metal-free, simple operation, applicable to large-scale synthesis. | bohrium.comchula.ac.th |

| Sodium Persulfate (Na₂S₂O₈) | Water (solvent), basic conditions | Green solvent, good chemoselectivity, practical for large scale. | rsc.org |

| Cyanuric Chloride | Aqueous conditions | Economical, suitable for scale-up activities. | nih.gov |

| DMT/NMM/TsO⁻ | DCM or Water, Microwave or conventional heating | High yields, applicable to amino acid esters, low racemization. | mdpi.comnih.govresearchgate.net |

| Propanephosphonic Anhydride (T3P®) | One-pot with CS₂/amine | Good yields, one-pot procedure. | organic-chemistry.org |

| Triflic Anhydride (Tf₂O) | Pyridine, DCM, -78 °C to rt | Mild protocol, applicable to synthesis of thioureas. | ijacskros.com |

Stereoselective Synthesis of Chiral Isothiocyanates, including Analogues of 2-Isothiocyanato-1-methoxy-propane

The synthesis of chiral isothiocyanates, such as the enantiomers of this compound, requires careful control of stereochemistry. The most direct approach is to begin with an enantiomerically pure chiral primary amine (a "chiral pool" approach) and employ a synthetic method that does not cause racemization at the stereogenic center. ethz.ch

Several modern isothiocyanate synthesis protocols have been shown to be compatible with chiral substrates, proceeding with high stereochemical fidelity. For instance, the synthesis of isothiocyanate derivatives from L- and D-amino acid methyl esters using DMT/NMM/TsO⁻ as the desulfurating agent occurred with very low racemization. mdpi.comresearchgate.net Similarly, the conversion of optically active (R)- and (S)-1-phenylethylamine into the corresponding chiral isothiocyanates using the same reagent proceeded without significant loss of enantiomeric purity. nih.gov The sodium persulfate-mediated synthesis in water has also been successfully applied to the preparation of chiral isothiocyanates from chiral amines. rsc.org The key to these stereoselective syntheses is the use of mild reaction conditions that avoid the formation of intermediates or transition states that could lead to scrambling of the stereocenter adjacent to the reacting amino group.

Functional Group Compatibility and Synthetic Scope in Isothiocyanate Elaboration

The utility of a synthetic method is often defined by its tolerance for various functional groups, which allows for the synthesis of complex and polyfunctional molecules. While classical methods using highly reactive reagents like thiophosgene (B130339) have limited functional group compatibility, many contemporary methods for isothiocyanate synthesis exhibit a broad scope. mdpi.com

Modern protocols for converting primary amines to isothiocyanates have been shown to tolerate a wide array of functional groups. A notable example is the sodium persulfate-mediated method, which is compatible with halogens, benzylic C-H bonds, methylthio, nitro, ester, and alkenyl groups. rsc.org It is also tolerant of both electron-rich and electron-deficient (hetero)aryl systems, as well as acetylenic and even unprotected phenolic and alcoholic hydroxyl groups. rsc.org Similarly, methods employing elemental sulfur for the sulfurization of isocyanides can tolerate nitriles, halogens, and even unsaturated carbon-carbon double and triple bonds. mdpi.com This high degree of functional group compatibility is crucial for the late-stage functionalization of complex molecules and the synthesis of diverse libraries of isothiocyanate analogues for various applications.

Green Chemistry Approaches and Sustainable Methodologies in Isothiocyanate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for isothiocyanate synthesis. These efforts aim to reduce the use of toxic reagents, minimize waste, and employ safer solvents. digitellinc.com

A significant advancement is the use of water as a reaction solvent. rsc.org Procedures have been developed where the entire one-pot conversion of primary amines to isothiocyanates using sodium persulfate as the desulfurizing agent is performed in water, offering a green and practical alternative to organic solvents. rsc.org Another key strategy involves replacing toxic sulfur sources like carbon disulfide and thiophosgene with elemental sulfur, a widely available and less hazardous byproduct of the petroleum industry. nih.govdigitellinc.com Catalytic methods are being developed that use amines to catalyze the reaction between isocyanides and elemental sulfur, minimizing waste and improving atom economy. nih.gov These reactions have been optimized to use green solvents like Cyrene™ and to operate at moderate temperatures, further reducing their environmental impact. nih.gov

Chemical Reactivity and Synthetic Transformations of 2 Isothiocyanato 1 Methoxy Propane and Isothiocyanate Derivatives

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The carbon atom of the isothiocyanate group in 2-isothiocyanato-1-methoxy-propane is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it susceptible to attack by nucleophiles. dalalinstitute.commasterorganicchemistry.com This reactivity is central to many of its synthetic applications. chemrxiv.org

Reactions with Amines and Amino Acid Derivatives

Isothiocyanates readily react with primary and secondary amines to form substituted thioureas. This reaction is a cornerstone of isothiocyanate chemistry and is applicable to a wide range of amines, including amino acid derivatives. The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with N-nucleophiles like morpholine, dibutylamine, and piperidine (B6355638) results in the formation of 1,1-disubstituted 3-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylidene)thioureas. nsc.ru While specific data for this compound is not detailed in the provided results, the general reactivity pattern of isothiocyanates with amines is well-established. organic-chemistry.orgnih.gov

Table 1: Examples of Reactions between Isothiocyanates and Amines

| Isothiocyanate Reactant | Amine Reactant | Product |

| Perfluoro(3-isothiocyanato-2-methyl-2-pentene) | Morpholine | 1,1-Disubstituted 3-(...-propylidene)thiourea nsc.ru |

| General Isothiocyanate | Primary Amine | Substituted Thiourea (B124793) organic-chemistry.orgnih.gov |

| General Isothiocyanate | Secondary Amine | Substituted Thiourea organic-chemistry.orgnih.gov |

Cyclization Reactions Leading to Novel Heterocyclic Scaffolds

The reactivity of the isothiocyanate group can be harnessed to construct a variety of heterocyclic compounds. These reactions often proceed through an initial nucleophilic addition to the isothiocyanate carbon, followed by an intramolecular cyclization. For instance, the reaction between β-ketothioamides and β-nitrostyrenes, catalyzed by porcine pancreatic lipase (B570770) (PPL), yields tetrasubstituted dihydrothiophenes. mdpi.com This demonstrates the utility of isothiocyanate derivatives in synthesizing complex heterocyclic structures. mdpi.com

Another example involves the intramolecular cyclization of dithiocarbamates, formed from the reaction of isothiocyanates with a vicinal dithiol, to produce 1,3-dithiolane-2-thiones. nih.gov

Formation of Thiourea, Thiocarbamoyl Fluoride (B91410), and Related Derivatives

As mentioned, the reaction of isothiocyanates with amines is a primary route to thiourea derivatives. organic-chemistry.orgnih.gov Furthermore, isothiocyanates can be synthesized from primary amines, highlighting the reversible nature of this chemical space under certain conditions. organic-chemistry.orgnih.gov

A notable transformation is the synthesis of thiocarbamoyl fluorides. Reactions of thiocarbonyl fluoride with primary and secondary amines can produce isothiocyanates and thiocarbamoyl fluorides, respectively. nih.gov Another method involves the use of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide to synthesize thiocarbamoyl fluorides and isothiocyanates from secondary and primary amines. organic-chemistry.orgnih.gov

Table 2: Synthesis of Isothiocyanate Derivatives

| Starting Material | Reagents | Product | Reference |

| Primary Amines | CF3SO2Cl, PPh3, NaI | Isothiocyanates | organic-chemistry.orgnih.gov |

| Secondary Amines | CF3SO2Cl, PPh3, NaI | Thiocarbamoyl Fluorides | organic-chemistry.orgnih.gov |

| Primary Amines | CF3SiMe3, S, KF | Isothiocyanates | nih.gov |

| Secondary Amines | CF3SiMe3, S, KF | Thiocarbamoyl Fluorides | nih.gov |

Further Chemical Modifications and Derivatizations of the Isothiocyanate Core

The isothiocyanate group's reactivity extends beyond simple additions and cyclizations. The development of new synthetic methods continues to expand the utility of isothiocyanates. For instance, a green, cis-selective isothiocyanato-chalcogenization of alkenes has been developed. chemrxiv.org Additionally, a hydroisothiocyanation of both terminal and internal olefins has been achieved using ammonium (B1175870) thiocyanate. chemrxiv.org These methods allow for the direct incorporation of the isothiocyanate functionality into a broader range of molecular scaffolds.

Mechanistic Insights into Isothiocyanate Reactivity Pathways

The reactivity of isothiocyanates is governed by the electrophilic nature of the central carbon atom. Nucleophilic addition is a fundamental mechanistic step in many of the reactions discussed. dalalinstitute.commasterorganicchemistry.com

In nucleophilic addition reactions, the nucleophile attacks the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate. khanacademy.org This intermediate can then be protonated or undergo further reaction, such as cyclization. The rate and outcome of the reaction are influenced by factors like the nature of the nucleophile, the solvent, and the specific isothiocyanate substrate. masterorganicchemistry.com

For example, in the reaction with amines to form thioureas, the amine's lone pair of electrons initiates the attack on the isothiocyanate carbon. nih.gov In cyclization reactions, the initial adduct may contain a nucleophilic group that subsequently attacks another part of the molecule, leading to ring formation. nih.gov

Mechanistic studies have also shed light on more complex transformations. For instance, the isothiocyanato-chalcogenization of alkenes is proposed to proceed through a radical pathway, involving a sulfate (B86663) radical anion and an isothiocyanate radical. chemrxiv.org Similarly, the hydroisothiocyanation of alkenes is also suggested to involve a radical mechanism. chemrxiv.org Understanding these mechanistic details is crucial for the rational design of new synthetic methods and the prediction of reaction outcomes. researchgate.net

Biological Activities and Pharmacological Potential of Isothiocyanate Compounds

Anticancer Activity of Isothiocyanates

Numerous in vitro and in vivo studies have demonstrated that isothiocyanates are potent inhibitors of tumorigenesis, exhibiting anti-cancer effects through a variety of interconnected mechanisms. nih.govmdpi.com They can influence carcinogenesis by modulating carcinogen metabolism, inducing programmed cell death and cell cycle arrest, and interfering with critical cellular structures and signaling pathways. nih.govnih.gov

A primary mechanism by which isothiocyanates exert their chemopreventive effects is by altering the balance of metabolic activation and detoxification of carcinogens. nih.govaacrjournals.org This is achieved through a dual action on biotransformation enzymes. aacrjournals.org

Firstly, ITCs can suppress or inhibit Phase I enzymes, particularly the cytochrome P450 (CYP450) family. nih.govmdpi.com These enzymes are often responsible for converting pro-carcinogens into their ultimate, highly reactive forms that can damage DNA. mdpi.com By down-regulating the levels and inhibiting the catalytic activities of these enzymes, ITCs reduce the formation of these DNA-damaging metabolites. aacrjournals.org For instance, relevant in vitro studies have demonstrated the inhibitory effect of phenethyl isothiocyanate (PEITC) and sulforaphane (B1684495) on CYP450 activities. mdpi.com

Secondly, ITCs are potent inducers of Phase II detoxification enzymes. nih.govaacrjournals.org These enzymes, which include glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitate the detoxification of carcinogens by conjugating them with endogenous molecules to form water-soluble products that are more easily excreted from the body. mdpi.com This induction of Phase II enzymes enhances the clearance of any residual electrophilic metabolites, providing a crucial layer of protection against DNA damage. aacrjournals.org

| Isothiocyanate | Effect on Biotransformation Enzymes | Research Finding | Source |

|---|---|---|---|

| Sulforaphane (SFN) | Inhibition of Phase I Enzymes | Dietary doses of SFN were shown to depress the hepatic activity of CYP1A2, CYP2B, and CYP3A in rats. | mdpi.com |

| Phenethyl isothiocyanate (PEITC) | Inhibition of Phase I Enzymes | In vitro studies have directly proven the inhibitory effect of PEITC on CYP450 activities. | mdpi.com |

| General Isothiocyanates | Induction of Phase II Enzymes | ITCs are recognized as monofunctional inducers of Phase II enzymes like glutathione transferases and NAD(P)H: quinone reductase. | aacrjournals.org |

| Sulforaphane (SFN) | Induction of Phase II Enzymes | SFN induces the expression of quinone reductase and glutathione reductase in rats. | nih.gov |

Isothiocyanates effectively inhibit the growth of cancer cells by triggering programmed cell death (apoptosis) and halting the cell division cycle. frontiersin.orgmdpi.com These actions prevent the uncontrolled proliferation that is a hallmark of cancer. mdpi.com

Many ITCs have been shown to induce apoptosis through multiple pathways. nih.gov This includes activating the mitochondria-mediated pathway, which involves the release of cytochrome C and the subsequent activation of caspases (such as caspase-3, -8, and -9), a family of proteases that execute the apoptotic process. nih.govmdpi.com For example, treating PLC/PRF/5 liver cancer cells with PEITC led to the activation of mitochondrial signals and caspases. mdpi.com

In conjunction with inducing apoptosis, ITCs can cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from entering mitosis and dividing. nih.govaacrjournals.org This arrest is frequently associated with changes in the levels and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). mdpi.com Studies have demonstrated that various ITCs, including allyl isothiocyanate (AITC), benzyl (B1604629) isothiocyanate (BITC), and sulforaphane, induce a dose-dependent G2/M arrest in different cancer cell lines. nih.govaacrjournals.org

| Isothiocyanate | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| Sulforaphane (SFN) | HT29 (Human Colon Cancer) | Induced G2/M cell cycle arrest and subsequent apoptosis in a dose-dependent manner. | aacrjournals.org |

| Benzyl isothiocyanate (BITC) | HL-60 (Human Leukemia) | Showed the highest effectiveness in inducing apoptosis and dissipating mitochondrial potential. | nih.goviiarjournals.org |

| Phenethyl isothiocyanate (PEITC) | HL-60 (Human Leukemia) | Equally as effective as BITC in inducing apoptosis. | nih.goviiarjournals.org |

| Allyl isothiocyanate (AITC) | HL-60 (Human Leukemia) | The most effective ITC at inducing G2/M arrest, with a 10 µM concentration causing a 52% accumulation of cells in this phase. | nih.goviiarjournals.org |

| Phenethyl isothiocyanate (PEITC) | PLC/PRF/5 (Human Liver Cancer) | Activated mitochondrial signals, released cytochrome C, and activated caspase-3/-9/-8 to cause apoptosis. | mdpi.com |

| Sulforaphane (SFN) | MIA PaCa-2 & PANC-1 (Pancreatic Cancer) | Caused accumulation in metaphase and induced nuclear apoptotic morphology, coinciding with caspase-8 activation. | aacrjournals.org |

Another significant anticancer mechanism of isothiocyanates is their ability to interfere with the cytoskeleton by inhibiting tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure, intracellular transport, and, crucially, the formation of the mitotic spindle during cell division. nih.govnih.gov

By binding to tubulin, ITCs can disrupt the dynamic process of microtubule formation. nih.gov This disruption of microtubule networks leads to a faulty mitotic spindle, which in turn provokes mitotic arrest and can trigger apoptosis. nih.gov Research has shown a direct correlation between the ability of an ITC to inhibit tubulin polymerization and its capacity to induce cell cycle arrest. mdpi.com The potency of this effect varies with the chemical structure of the ITC, with studies demonstrating that BITC is a more potent inhibitor of tubulin polymerization than PEITC or SFN. nih.gov Mass spectrometry analysis has confirmed that ITCs covalently modify cysteine residues in the tubulin protein. nih.gov

Isothiocyanates can influence key signaling pathways that are often dysregulated in cancer, including those governed by receptor tyrosine kinases (RTKs). nih.govfrontiersin.org RTKs are cell-surface receptors that play a central role in regulating cellular processes like proliferation and migration. nih.gov

ITCs have been shown to modulate RTK-downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. uea.ac.uk For example, the isothiocyanate MIC-1, derived from Moringa oleifera, was found to inhibit the growth and migration of renal cancer cells by regulating the PTP1B-dependent Src/Ras/Raf/ERK signaling pathway. frontiersin.org PTP1B is a protein tyrosine phosphatase that can activate the non-receptor tyrosine kinase Src, which in turn activates downstream pathways promoting tumor growth. frontiersin.org Furthermore, combination treatments involving PEITC have been found to decrease the expression and activation of the Epidermal Growth Factor Receptor (EGFR), a key RTK, leading to reduced cell proliferation and enhanced apoptosis in prostate cancer cells. nih.gov

Antimicrobial Properties of Isothiocyanates

Beyond their anticancer activities, isothiocyanates possess significant antimicrobial properties, making them effective against a variety of pathogenic microorganisms. microbiologyresearch.orgaacrjournals.org This biocidal activity has been studied for applications in food preservation and as a potential source for developing new antibiotics to combat resistant bacterial strains. microbiologyresearch.orgnih.gov

Isothiocyanates have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. microbiologyresearch.orgfrontiersin.org Their effectiveness is highly dependent on their specific chemical structure, with aromatic ITCs like benzyl isothiocyanate (BITC) often showing greater potency than aliphatic ones like allyl isothiocyanate (AITC). frontiersin.orgmdpi.com

The mode of action for ITCs' antibacterial effect is thought to involve their electrophilic nature, allowing them to react with thiol groups of key cellular proteins, such as enzymes involved in redox defense or metabolism. microbiologyresearch.orgfrontiersin.org For example, AITC has been reported to inhibit the activity of thioredoxin reductase and acetate (B1210297) kinase in E. coli. microbiologyresearch.org Studies have quantified the efficacy of various ITCs against important human pathogens, including Campylobacter jejuni, Helicobacter pylori, and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com

| Isothiocyanate | Bacterial Pathogen | Key Finding (Minimum Inhibitory Concentration - MIC) | Source |

|---|---|---|---|

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Showed a high antibacterial effect with a MIC range of 1.25–5 µg/mL. | frontiersin.org |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | Demonstrated antibacterial activity with a MIC range of 50–200 µg/mL. | frontiersin.org |

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | The most effective ITC tested, with a MIC varying between 2.9 and 110 µg/mL and a primarily bactericidal effect. | mdpi.comresearchgate.net |

| 2-Phenylethyl isothiocyanate (PEITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Showed significant antibacterial activity, with inhibition zones ranging from 11.3 to 45.3 mm in a disc diffusion assay. | mdpi.com |

| Allyl isothiocyanate (AITC) | Escherichia coli O157:H7 | Effectively inhibits a variety of pathogenic microorganisms. | mdpi.com |

| Sulforaphane (SFN) | Helicobacter pylori | Found to be active against H. pylori, a pathogen linked to gastric cancer. | frontiersin.org |

Inhibition of Quorum Sensing in Bacterial Systems

There is currently no available research or data on the effects of 2-Isothiocyanato-1-methoxy-propane on bacterial quorum sensing.

Anti-inflammatory and Neuroprotective Effects of Isothiocyanate Analogues

Specific studies on the anti-inflammatory or neuroprotective effects of this compound have not been identified in the current body of scientific literature.

Broader Spectrum of Bioactivity and Therapeutic Applications of Isothiocyanates

While the broader class of isothiocyanates has a wide spectrum of documented bioactivities, there is no research to specifically attribute any of these activities to this compound.

Structure Activity Relationship Sar Studies of Isothiocyanate Compounds

Impact of Aliphatic and Aromatic Substituents on Biological Potency

The nature of the side chain (R-group) attached to the core isothiocyanate moiety (-N=C=S) is a critical determinant of biological efficacy, including anticancer and antimicrobial properties. aip.orgnih.gov Whether the substituent is aliphatic or aromatic, and the specific nature of its functionalization, significantly modulates the compound's activity.

Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), have been extensively studied. scbt.com The presence of an aromatic ring often enhances biological activity. For instance, studies on a series of ketamine esters revealed that aromatic ring substituents like chlorine and methyl groups influenced activity, with 2- and 3-substituted compounds generally showing more activity than their 4-substituted counterparts. nih.gov Synthetic libraries of non-natural aryl and biaryl isothiocyanate analogues have been created to further probe these relationships, indicating that modifications to the aromatic structure can fine-tune potency. libretexts.org

Aliphatic isothiocyanates also exhibit a wide range of bioactivities that are dependent on their chain length and functionalization. Sulforaphane (B1684495) (SFN), an aliphatic ITC with a sulfinyl group, is one of the most studied compounds in this class. ustc.edu.cn The synthesis and evaluation of various aliphatic ITC analogs, including those derived from amino acid esters and those containing phosphorus, have shown that many synthetic derivatives can exceed the antiproliferative activity of naturally occurring ITCs. researchgate.net For example, the introduction of a cyclopropane (B1198618) ring into the structure of pharmacologically active compounds is a strategy used to create more rigid analogs, which can lead to enhanced interaction with biological targets. nih.gov

The electronic properties of these substituents are also crucial. The presence of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) on an aromatic ring can alter the electrophilicity of the isothiocyanate carbon, thereby affecting its reactivity and biological function. nih.govresearchgate.net For example, in one study, the substitution of a phenyl ring with electron-donating groups like methoxy (B1213986) resulted in a greater antimigration effect compared to substitution with electron-withdrawing groups like chloro and nitro. researchgate.net

| Compound Class | Substituent Type | General Observation on Bioactivity | Reference(s) |

| Aromatic ITCs | Electron-withdrawing (e.g., Cl, CF₃) | Activity is position-dependent; 2- and 3-positions can be more active than 4-position. Powerful electron-withdrawing groups may provide fewer effective analogues. | nih.gov |

| Electron-donating (e.g., OCH₃) | Can enhance antimigration effects compared to electron-withdrawing groups in certain scaffolds. | researchgate.net | |

| Biaryl Systems | Allows for further probing and optimization of structure-activity relationships. | libretexts.org | |

| Aliphatic ITCs | Unbranched Alkyl Chains | Antibacterial activity is influenced by chain length. | researchgate.net |

| Amino Acid Ester Derivatives | Can exhibit potent antiproliferative and antibacterial activities. | researchgate.netacs.org | |

| Phosphorus Analogs of Sulforaphane | Demonstrates that heteroatom substitution can yield highly active compounds. | researchgate.net |

Role of Specific Functional Groups and Linkers in Isothiocyanate-Target Interactions

The biological activity of isothiocyanates is initiated by the electrophilic carbon atom of the -N=C=S group. nih.gov This functional group is a key pharmacophore that readily reacts with nucleophilic groups in biological macromolecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. nih.govnih.gov This covalent modification, known as thiocarbamation, can alter the structure and function of target proteins, leading to downstream cellular effects. nih.govnih.govwikipedia.org The essentiality of the isothiocyanate group is highlighted by studies showing that analogs lacking this moiety are devoid of the characteristic biological activity. nih.gov

While the -N=C=S group is the reactive center, the side chain (R-group) plays a crucial role in modulating the interaction with targets. The side chain influences properties such as:

Electrophilicity: The electronic nature of the side chain can increase or decrease the electron density at the isothiocyanate carbon, thereby modulating its reactivity. libretexts.org

Steric Hindrance: The size and shape of the side chain can affect the accessibility of the isothiocyanate group to its target, providing selectivity. libretexts.org

Lipophilicity: The hydrophobicity of the side chain influences the compound's ability to cross cell membranes and accumulate within the cell, which is crucial for reaching intracellular targets. libretexts.org

In addition to cysteine, other amino acid residues can be targets. For instance, ITCs have been shown to covalently bind to the N-terminal proline residue of certain proteins. nih.gov

Linkers or spacers are often incorporated into the design of synthetic isothiocyanates, particularly in the development of targeted therapeutic or diagnostic agents. A linker can separate the isothiocyanate functional group from another molecular component, such as a targeting moiety. ugm.ac.id This separation can be crucial to ensure that neither part of the hybrid molecule interferes with the function of the other. For example, a six-atom spacer has been used to separate a metal chelation center from the isothiocyanate group to prevent the ITC or its subsequent thiourea (B124793) from interfering with metal coordination. ugm.ac.id The use of linkers like p-phenylene diisothiocyanate (PDITC) has also been employed for the stable covalent immobilization of proteins in biosensor applications, forming robust thiourea linkages. wikipedia.org

Quantitative Structure-Activity Relationships (QSAR) for Isothiocyanate Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. acs.org For isothiocyanates, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their bioactivity, particularly their antimicrobial and cytotoxic effects. aip.orgnih.govresearchgate.net

These models have demonstrated good predictive power, with high correlation coefficients (R²adj values often between 0.86 and 0.93) and strong internal predictive ability (Q²adj values from 0.80 to 0.89). aip.orgnih.gov The success of these models indicates that the bioactivity of ITCs can be reliably predicted from their structural features.

Several key physicochemical descriptors have been identified as being critical for the antibacterial and cytotoxic activity of isothiocyanates:

Partial Charge: The distribution of charge within the molecule, especially around the electrophilic isothiocyanate carbon, is a key factor. aip.orgnih.gov

Reactivity: Descriptors related to the molecule's reactivity, which is linked to its electrophilicity, are consistently important in QSAR models. aip.orgnih.gov

Shape: The three-dimensional shape and size of the isothiocyanate molecule affect its ability to fit into the binding sites of target proteins. aip.orgnih.gov

QSAR models are valuable tools for screening large libraries of virtual compounds, prioritizing candidates for synthesis, and designing new, more potent isothiocyanate derivatives with desired activity profiles. aip.org

| QSAR Study Focus | Key Physicochemical Descriptors | Model Performance Indicator | Reference(s) |

| Antimicrobial Activity | Partial charge, polarity, reactivity, shape | R²adj: 0.86–0.93, Q²adj: 0.80–0.89 | aip.orgnih.gov |

| Cytotoxicity (Ionic Liquids) | Simple structural descriptors | R² > 0.90 | researchgate.net |

| Genotoxicity | Molecular descriptors and fingerprints | High accuracy and sensitivity in ensemble models | acs.org |

Conformational Analysis and Bioactive Conformations of Isothiocyanate Derivatives

The specific conformation that a molecule adopts when it binds to its biological target is known as its bioactive conformation. Understanding the preferred conformations of isothiocyanates is crucial for elucidating their mechanism of action and for designing more effective analogs.

High-resolution rotational spectroscopy is a powerful technique used to determine the precise geometric structure and preferred conformations of molecules in the gas phase. mdpi.com Studies on various isothiocyanates have provided detailed insights into their conformational landscapes.

Isopropyl Isothiocyanate: Rotational spectroscopy has provided unambiguous evidence that the trans form of this branched isothiocyanate is the global minimum energy conformation.

Ethoxycarbonyl Isothiocyanate: For this molecule, two stable conformers, designated TCC and GCC, have been identified and structurally characterized. The cis arrangement of the -NCS group relative to the C=O group was found to be energetically preferred. acs.org

These experimental findings are often complemented by computational methods, such as ab initio calculations and molecular modeling, which can predict the potential energy surfaces and relative stabilities of different conformers. acs.org Molecular docking simulations, for example, can be used to model the interaction of different isothiocyanate conformers with the binding pocket of a target protein, helping to identify the likely bioactive conformation. The conformation of the side chain, in addition to the core -N=C=S group, dictates how the molecule fits into and interacts with its biological target. nih.govlibretexts.org

Mechanistic Investigations into Isothiocyanate Bioactivity at the Molecular and Cellular Level

Systems Biology Approaches in Elucidating Isothiocyanate Mechanisms

Systems biology offers a comprehensive approach to unraveling the complex interactions of isothiocyanates within a biological system. nih.gov By integrating various "omics" data, researchers can build a holistic picture of the cellular response to these compounds.

Transcriptomic Analyses of Cellular Responses to Isothiocyanates

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific conditions. plos.org In the context of isothiocyanate research, transcriptomic analyses, often using microarray or RNA-sequencing technologies, have been instrumental in identifying genes and pathways that are transcriptionally altered upon exposure to these compounds. nih.govmdpi.com

For 2-Isothiocyanato-1-methoxy-propane, it is hypothesized that a transcriptomic study would reveal significant changes in gene expression in treated cells. Based on studies with other isothiocyanates, one could expect to see the upregulation of genes involved in cellular defense mechanisms, such as those related to oxidative stress response and detoxification. nih.govnih.gov Conversely, genes promoting cell proliferation and inflammation might be downregulated.

Hypothetical Data Table 1: Differentially Expressed Genes in Response to this compound

| Gene Symbol | Gene Name | Fold Change (Log2) | Putative Function |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | +2.5 | Detoxification, Antioxidant |

| HMOX1 | Heme Oxygenase 1 | +2.1 | Oxidative Stress Response |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | +1.8 | Glutathione (B108866) Synthesis |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | +1.5 | Cell Cycle Arrest |

| BCL2 | B-cell lymphoma 2 | -1.7 | Anti-apoptotic |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.9 | Inflammation |

| CCND1 | Cyclin D1 | -2.2 | Cell Cycle Progression |

This table presents hypothetical data to illustrate potential transcriptomic changes and does not represent actual experimental results for this compound.

Proteomic Profiling of Protein Targets and Modulations

Proteomics aims to identify and quantify the entire complement of proteins in a cell or organism. nih.gov For isothiocyanates, proteomic approaches are crucial for identifying direct protein targets and understanding the downstream consequences of these interactions. nih.govnih.gov Techniques such as two-dimensional gel electrophoresis coupled with mass spectrometry are often employed. nih.govnih.gov

It is proposed that this compound, like other ITCs, would covalently bind to specific proteins, altering their function. nih.govnih.gov A proteomic analysis would likely identify proteins involved in cytoskeletal structure, cellular metabolism, and stress response as potential targets. nih.govnih.gov

Hypothetical Data Table 2: Potential Protein Targets of this compound

| Protein Target | Cellular Function | Predicted Consequence of Binding |

| Keap1 | Repressor of Nrf2 | Activation of Nrf2 pathway, antioxidant response |

| Tubulin | Cytoskeletal formation | Disruption of microtubule dynamics, cell cycle arrest |

| Histone Deacetylases (HDACs) | Epigenetic regulation | Altered gene expression |

| NF-κB | Transcription factor | Inhibition of inflammatory pathways |

| Caspase-3 | Apoptosis execution | Activation of apoptosis |

This table presents hypothetical data to illustrate potential protein targets and does not represent actual experimental results for this compound.

Molecular Docking and In Silico Modeling of Isothiocyanate-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This in silico approach is valuable for visualizing and predicting the interaction between isothiocyanates and their protein targets at the atomic level. mdpi.com

In the absence of experimental data, molecular docking simulations could be employed to predict the binding affinity and interaction of this compound with key protein targets identified in other isothiocyanate studies, such as Keap1, tubulin, and various caspases. researchgate.net These studies would help to prioritize experimental validation and provide insights into the structure-activity relationship of this specific isothiocyanate. The methoxy (B1213986) group in its structure may influence its binding properties compared to other well-known isothiocyanates.

Identification of Specific Cellular Targets and Signaling Pathways Affected by Isothiocyanates

Research has shown that isothiocyanates can modulate a variety of signaling pathways critical to cellular homeostasis and disease development. nih.govresearchgate.net These include pathways involved in cell cycle control, apoptosis, and inflammation. nih.gov

Based on the known mechanisms of other isothiocyanates, it is plausible that this compound could affect similar pathways. For instance, it might induce cell cycle arrest by upregulating cyclin-dependent kinase inhibitors like p21. frontiersin.org Furthermore, it could trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The inhibition of the pro-inflammatory NF-κB pathway is another potential mechanism of action. nih.govnih.gov

Modulation of Gene Expression and Protein Regulation by Isothiocyanate Compounds

Isothiocyanates are known to modulate gene expression through various mechanisms, including epigenetic modifications and the regulation of transcription factor activity. youtube.comyoutube.com The activation of the Nrf2-antioxidant response element (ARE) pathway is a hallmark of isothiocyanate bioactivity, leading to the upregulation of a battery of cytoprotective genes. nih.gov

It is anticipated that this compound would also influence gene and protein expression. By potentially targeting proteins like Keap1, it could lead to the nuclear translocation of Nrf2 and the subsequent expression of antioxidant and detoxification enzymes. nih.gov Moreover, by affecting signaling cascades such as the MAPK pathway, it could indirectly regulate the expression and activity of numerous other proteins involved in cellular fate. The regulation of protein synthesis and degradation through pathways like the AMPK-mTORC1-S6K1 axis is another plausible mechanism. nih.gov

Natural Occurrence, Biosynthesis, and Isolation of Isothiocyanates

Glucosinolate Precursors and Myrosinase-Mediated Hydrolysis in Plants

Isothiocyanates found in nature are typically not present in their active form within intact plant cells. Instead, they exist as stable precursor compounds known as glucosinolates. oregonstate.edu These are sulfur-containing glucosides that, upon enzymatic hydrolysis, release isothiocyanates. The enzyme responsible for this conversion is myrosinase (thioglucoside glucohydrolase). nih.gov

In healthy, undamaged plant tissue, glucosinolates and myrosinase are physically segregated from one another. nih.gov Glucosinolates are typically stored in the vacuoles of plant cells, while myrosinase is located in separate myrosin cells or in the cytosol. researchgate.net When the plant tissue is damaged, for instance by chewing, cutting, or pest attack, the cellular compartments are disrupted, allowing myrosinase to come into contact with glucosinolates. nih.gov

This contact initiates a hydrolysis reaction where myrosinase cleaves the β-thioglucoside bond in the glucosinolate molecule. This process releases a glucose molecule and an unstable aglycone intermediate, which then undergoes a spontaneous rearrangement (the Lossen rearrangement) to form an isothiocyanate. nih.gov The specific structure of the resulting isothiocyanate is determined by the side chain of its parent glucosinolate. oregonstate.edu

While the general biosynthetic pathway for aliphatic, indole, and benzenic glucosinolates has been extensively studied, there is no specific information available in the scientific literature detailing a "2-methoxypropyl glucosinolate" as a natural precursor to 2-Isothiocyanato-1-methoxy-propane. nih.govoup.comwsu.edu

Factors Influencing Isothiocyanate Formation and Release from Natural Sources

The formation and release of isothiocyanates from their glucosinolate precursors are influenced by a variety of factors. The specific type of glucosinolate present in the plant is a primary determinant of the resulting isothiocyanate. nih.gov Additionally, the presence and activity of myrosinase are critical.

Several factors can affect myrosinase activity and, consequently, isothiocyanate yield:

Temperature: Myrosinase activity is temperature-dependent. For instance, studies on broccoli and Brussels sprouts have shown optimal temperatures for myrosinase activity to be around 30°C and 50°C, respectively. nih.gov High temperatures, such as those used in cooking, can denature and inactivate myrosinase, thereby reducing or preventing the formation of isothiocyanates. nih.govnih.gov

pH: The pH of the environment during hydrolysis can influence the type of breakdown products formed. Neutral pH conditions generally favor the formation of isothiocyanates. nih.govmdpi.com In contrast, acidic conditions (low pH) and the presence of ferrous ions (Fe²⁺) can lead to the formation of nitriles instead of isothiocyanates. mdpi.com

Presence of Specifier Proteins: The presence of certain proteins, known as specifier proteins, can also alter the outcome of glucosinolate hydrolysis. For example, the epithiospecifier protein (ESP) can direct the reaction towards the formation of nitriles or epithionitriles rather than isothiocyanates. mdpi.comgoogle.com

Methodologies for Extraction and Purification of Natural Isothiocyanates

The extraction and purification of isothiocyanates from natural sources involve several methodologies, often tailored to the specific properties of the target compound.

Extraction Methods:

A common initial step involves the homogenization of fresh or lyophilized plant material in the presence of water or a buffer solution to facilitate the enzymatic hydrolysis of glucosinolates. mdpi.com For plant materials with high lipid content, such as seeds, a defatting step using a solvent like n-hexane is often employed prior to hydrolysis. mdpi.com

| Extraction Technique | Description | Advantages | Disadvantages |

| Conventional Solvent Extraction | Involves the use of organic solvents like dichloromethane, chloroform, or ethyl acetate (B1210297) to extract the relatively hydrophobic isothiocyanates from the aqueous hydrolysate. nih.govmdpi.com | Simple and widely applicable for lab-scale extractions. | Requires large volumes of organic solvents and can be time-consuming. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.comyoutube.com The solvating power of the supercritical fluid can be adjusted by modifying pressure and temperature. youtube.comyoutube.com | Environmentally friendly (avoids organic solvents), allows for selective extraction, and is suitable for heat-sensitive compounds. mdpi.comyoutube.com | Higher initial equipment cost. |

| Microwave-Assisted Extraction (MAE) | Microwaves are used to heat the solvent and plant matrix, accelerating the extraction process. | Reduced extraction time and solvent consumption compared to conventional methods. mdpi.com | Requires specialized equipment. |

| Aqueous Micellar Systems | Non-ionic surfactants are used to form micelles that can solubilize and extract hydrophobic compounds like isothiocyanates from aqueous media. nih.gov | Can be used for dietary applications with non-toxic surfactants. nih.gov | The choice of surfactant is critical. |

Purification Methods:

Following extraction, various chromatographic techniques are employed for the purification of isothiocyanates.

| Purification Technique | Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. researchgate.netmdpi.com Reverse-phase HPLC (RP-HPLC) is commonly used for isothiocyanates. researchgate.net | Widely used for the analysis and purification of a broad range of isothiocyanates. mdpi.comresearchgate.net |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. Often coupled with a mass spectrometer (MS) for identification. mdpi.com | Suitable for the analysis of volatile isothiocyanates. mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | A liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. mdpi.com | A simple and low-cost method for the purification of natural products from plant extracts. mdpi.com |

| Solid Phase Extraction (SPE) | Used for sample clean-up and concentration prior to further analysis. The sample is passed through a solid sorbent that retains the analyte of interest, which is then eluted with a suitable solvent. mdpi.com | Effective for purifying digested samples and removing interfering substances. mdpi.com |

Metabolic Pathways and Biotransformation of Isothiocyanates in Biological Systems

Once ingested, isothiocyanates are absorbed and undergo extensive metabolism, primarily through the mercapturic acid pathway. oregonstate.eduresearchgate.net This pathway is a major route for the biotransformation and detoxification of a wide range of electrophilic compounds. tandfonline.comnih.gov

The metabolism of isothiocyanates via the mercapturic acid pathway involves a series of enzymatic reactions:

Conjugation with Glutathione (B108866) (GSH): The electrophilic carbon atom of the isothiocyanate group reacts with the nucleophilic thiol group of glutathione. nih.govoup.com This reaction, which can occur non-enzymatically, is significantly catalyzed by glutathione S-transferases (GSTs). nih.govjohnshopkins.edu This initial step forms a dithiocarbamate (B8719985) conjugate. oup.com

Sequential Hydrolysis: The glutathione conjugate is then sequentially metabolized. First, the glutamyl residue is removed by γ-glutamyltransferases, followed by the removal of the glycine (B1666218) residue by dipeptidases. This results in the formation of a cysteine conjugate. tandfonline.comnih.gov

N-acetylation: The cysteine conjugate is then N-acetylated by cysteine S-conjugate N-acetyltransferase to form the final mercapturic acid (N-acetylcysteine conjugate). tandfonline.comnih.gov

These mercapturic acid derivatives are water-soluble and are readily excreted from the body, primarily in the urine. oregonstate.edunih.govnih.govnih.gov The levels of these metabolites in the urine can serve as biomarkers for dietary isothiocyanate intake. nih.govnih.govresearchgate.net It is noteworthy that some of these metabolites, such as the N-acetylcysteine conjugates, have been shown to retain biological activity. nih.gov

Advanced Analytical and Spectroscopic Techniques for Isothiocyanate Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for unequivocally determining the molecular structure of 2-Isothiocyanato-1-methoxy-propane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for its structural confirmation.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a patent describing the synthesis of (R)-2-Isothiocyanato-1-methoxypropane, the ¹H NMR spectrum was recorded on a 400 MHz spectrometer in deuterated acetonitrile (B52724) (CD₃CN). nih.gov The reported chemical shifts and coupling constants are consistent with the expected structure. nih.gov

A representative ¹H NMR data table for this compound is presented below, based on the published data. nih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(NCS)- | 4.03 | multiplet | - |

| -CH₂-O- | 3.39 - 3.50 | multiplet | - |

| -O-CH₃ | 3.37 | singlet | - |

| -CH-CH₃ | 1.30 | doublet | 6.74 |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. While specific experimental ¹³C NMR data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on the analysis of similar structures. The carbon of the isothiocyanate group (-N=C=S) would appear significantly downfield. The methoxy (B1213986) carbon and the carbons of the propane (B168953) backbone would have distinct signals influenced by their proximity to the electronegative oxygen and nitrogen atoms.

An illustrative table of expected ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -N=C =S | 125 - 135 |

| -C H(NCS)- | 50 - 60 |

| -C H₂-O- | 70 - 80 |

| -O-C H₃ | 55 - 65 |

| -CH-C H₃ | 15 - 25 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) are commonly used.

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula (C₅H₉NOS). In the absence of detailed experimental fragmentation data for this specific compound, a predicted mass spectrum would show the molecular ion peak [M]⁺ and other significant fragments resulting from the cleavage of bonds within the molecule. For instance, the loss of the methoxy group or the isothiocyanate group would lead to characteristic fragment ions.

Below is a table of predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments of this compound in a positive ion mode ESI-MS experiment.

| Ion | Predicted m/z |

| [M+H]⁺ | 132.0478 |

| [M+Na]⁺ | 154.0297 |

| [M-OCH₃]⁺ | 100.0372 |

| [M-NCS]⁺ | 73.0648 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and flash chromatography are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. For isothiocyanates, which may lack a strong UV chromophore, derivatization is often employed prior to HPLC analysis to enhance detection. mdpi.com Common derivatizing agents include thiols like N-acetyl-L-cysteine. nih.govmostwiedzy.pl Reversed-phase HPLC with a C18 column is frequently used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

A representative table outlining a potential HPLC method for the analysis of derivatized this compound is shown below.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (for derivatized compound) |

| Injection Volume | 10 µL |

Flash Chromatography: For the preparative purification of this compound, flash chromatography is a rapid and efficient method. As mentioned in a patent, this compound can be purified by flash chromatography using silica (B1680970) gel (SiO₂) as the stationary phase. nih.gov The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of heptane (B126788) and ethyl acetate (B1210297), is commonly used.

An example of a flash chromatography method for the purification of this compound is detailed in the table below.

| Parameter | Condition |

| Stationary Phase | Silica Gel (40 g) |

| Mobile Phase | Gradient of 0-100% Ethyl Acetate in Heptane |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining |

Advanced Techniques for Isothiocyanate Quantitation in Complex Biological and Environmental Matrices

Quantifying isothiocyanates like this compound in complex matrices such as biological fluids (blood, urine) or environmental samples presents a significant analytical challenge due to the low concentrations and the presence of interfering substances. Advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, are essential for this purpose.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of isothiocyanates in complex samples. mdpi.comnih.gov This technique often involves a derivatization step to improve the chromatographic behavior and ionization efficiency of the target analyte. nih.govhkbu.edu.hk The use of stable isotope-labeled internal standards is also crucial for accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of volatile isothiocyanates. researchgate.net However, the thermal instability of some isothiocyanates can be a limitation of this technique.

A general workflow for the quantification of this compound in a biological matrix using LC-MS/MS is outlined below:

| Step | Description |

| Sample Preparation | Extraction of the analyte from the matrix (e.g., liquid-liquid extraction or solid-phase extraction). |

| Derivatization | Reaction with a derivatizing agent (e.g., N-acetyl-L-cysteine) to form a stable, readily ionizable product. |

| LC Separation | Separation of the derivatized analyte from other components using reversed-phase HPLC or UHPLC. |

| MS/MS Detection | Highly selective and sensitive detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode. |

| Quantification | Calculation of the analyte concentration based on a calibration curve generated using a stable isotope-labeled internal standard. |

Emerging Research and Future Directions in 2 Isothiocyanato 1 Methoxy Propane and Isothiocyanate Chemistry

Development of Novel Isothiocyanate Derivatives with Enhanced Efficacy and Selectivity

The development of novel isothiocyanate (ITC) derivatives is a burgeoning area of research, driven by the quest for compounds with improved biological activity and greater selectivity. chemrxiv.orgrsc.org Scientists are exploring various synthetic strategies to modify the basic R-N=C=S structure, where the 'R' group can be aliphatic or aromatic. researchgate.net These modifications aim to enhance properties such as anticancer, antimicrobial, and anti-inflammatory activities. chemrxiv.org

One common approach involves the synthesis of ITCs from primary amines and carbon disulfide, followed by decomposition of the resulting dithiocarbamate (B8719985) salts using a desulfurylating reagent. chemrxiv.orgrsc.org Researchers have developed numerous methods and reagents to improve the efficiency and yield of these syntheses. rsc.orgnih.gov For instance, microwave-assisted synthesis has been shown to produce alkyl isothiocyanates with high yields. nih.gov

Another strategy focuses on creating hybrid molecules by incorporating the isothiocyanate group into other known bioactive scaffolds. This can lead to synergistic effects and novel mechanisms of action. The goal is to design derivatives that can target specific cellular pathways or proteins with greater precision, thereby reducing off-target effects.

Table 1: Synthetic Methods for Isothiocyanate Derivatives

| Method | Description | Starting Materials | Key Features |

| Decomposition of Dithiocarbamate Salts | A two-step process involving the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by desulfurization. rsc.orgnih.gov | Primary amines, Carbon disulfide | Widely used, versatile, various desulfurylating agents available. rsc.orgnih.gov |

| From Hydroximoyl Chlorides | A method that begins with aldehydes instead of amines. nih.gov | Aldehydes | Offers an alternative synthetic route. nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction and improve yields. nih.gov | Aliphatic and aromatic amines | High yields (72-96%), can be performed in aqueous media. nih.gov |

| Tandem Staudinger/Aza-Wittig Reactions | Involves the reaction of an azide (B81097) with a phosphine, followed by reaction with carbon disulfide. chemrxiv.org | Azide compounds | Applicable to various functional groups. chemrxiv.org |

Application of Isothiocyanates in Chemical Probe Development and Biological Tool Compounds

Isothiocyanates are increasingly being utilized as chemical probes and biological tool compounds to study cellular processes. researchgate.net Their electrophilic nature allows them to react with nucleophilic residues on proteins, such as cysteine and lysine, making them effective for labeling and identifying protein targets. researchgate.netmdpi.com

Researchers have developed ITC-based probes equipped with bioorthogonal handles, like alkynes, for systematic profiling of target proteins in living cells. researchgate.net These probes can be used in conjunction with techniques like quantitative chemical proteomics to identify the cellular proteins that are covalently modified by ITCs. This information is crucial for understanding the mechanisms behind their biological activities. researchgate.netnih.gov

Furthermore, isothiocyanates are used in the design of fluorescent probes. For example, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for labeling proteins and other biomolecules for visualization in techniques like confocal laser scanning microscopy. acs.orgmdpi.com

Integration of Computational and Experimental Approaches in Isothiocyanate Discovery and Optimization

The integration of computational and experimental methods is becoming a powerful strategy in the discovery and optimization of novel isothiocyanates. nih.govnih.gov Computational approaches, such as molecular docking and molecular dynamics simulations, can predict the interactions between isothiocyanates and their biological targets. nih.govnih.gov

For instance, docking studies have been used to predict the binding of isothiocyanates like benzyl (B1604629) isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495) (SFN) to the catalytic triads of enzymes, providing insights into their inhibitory mechanisms. nih.govnih.gov These computational predictions can then be validated through biochemical assays. nih.gov

This synergistic approach allows for the rational design of new ITC derivatives with improved binding affinity and selectivity for their targets. nih.gov It also helps in understanding the structure-activity relationships, guiding the synthesis of more potent and effective compounds. nih.govnih.gov

Table 2: Examples of Computational and Experimental Integration in Isothiocyanate Research

| Isothiocyanate | Computational Method | Experimental Validation | Finding |

| BITC, PEITC, SFN | Molecular Docking (AutoDock Vina) | Ubiquitin Vinyl Sulfone Assay | Predicted to be potent inhibitors of UCHL5 and USP14 deubiquitinases, which was confirmed experimentally. nih.govnih.gov |

| Indolylarylsulfone Derivatives | Molecular Docking, Molecular Dynamics | Antiviral Activity Assays | Guided the design of novel HIV-1 inhibitors with potent activity. nih.gov |

Addressing Stability and Reactivity Challenges in Isothiocyanate Research

A significant challenge in the research and application of isothiocyanates is their inherent instability and high reactivity. mdpi.comacs.org ITCs are susceptible to degradation in aqueous media and at high temperatures. acs.orgchemrxiv.org The electrophilic carbon of the isothiocyanate group readily reacts with nucleophiles such as water, thiols, and amines. acs.orgnih.gov

This reactivity is responsible for their biological activity but also poses challenges for their formulation and delivery. nih.gov For example, in aqueous solutions, ITCs can hydrolyze to form amines, which can then react with other ITCs to form thioureas. chemrxiv.orgresearchgate.net The stability of isothiocyanates is also influenced by pH, with degradation often being more rapid in buffer solutions compared to deionized water. researchgate.netthaiscience.info

Researchers are actively exploring strategies to address these stability issues. One approach is the development of more stable derivatives through chemical modification. mdpi.com Another is the use of encapsulation technologies, such as mesoporous silica (B1680970) nanoparticles, to protect the isothiocyanate functionality until it reaches its target. nih.gov

Potential Role of Isothiocyanates in Novel Materials and Chemical Technologies

The unique reactivity of the isothiocyanate group makes it a valuable functional group in the development of novel materials and chemical technologies. mdpi.com ITCs can participate in various chemical reactions, including nucleophilic additions and cycloadditions, making them useful building blocks in polymer chemistry and materials science. mdpi.comresearchgate.net

Isothiocyanate-functionalized polymers have been synthesized and their properties explored. For example, poly(methacrylate)s with isothiocyanate moieties in their side chains can undergo selective nucleophilic additions with amines, alcohols, and thiols, which can be utilized for cross-linking applications. researchgate.net

Furthermore, isothiocyanate-functionalized nanoparticles are being developed for various applications. Mesoporous silica nanoparticles functionalized with isothiocyanates have been shown to be stable and can be used as building blocks for creating nanocarriers for drug delivery. nih.gov The isothiocyanate groups on the surface of these nanoparticles can be readily reacted with various molecules to tune the release profile of an encapsulated drug. nih.gov The development of isothiocyanate-containing materials, such as transition metal isothiocyanate complexes, is also an active area of research. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-isothiocyanato-1-methoxy-propane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or condensation reactions. For example, reacting 1-methoxy-propanol with thiophosgene (CSCl₂) under anhydrous conditions at 0–5°C may yield the target compound. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of alcohol to thiophosgene) and using inert solvents like dichloromethane can minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- FT-IR : The isothiocyanate (-NCS) group exhibits a strong absorption band near 2050–2150 cm⁻¹. The methoxy (-OCH₃) group shows C-O stretching at ~1100–1250 cm⁻¹.

- ¹H/¹³C NMR : The methoxy proton resonates at δ ~3.3 ppm (singlet), while the isothiocyanate carbon appears at δ ~130–135 ppm.

- GC-MS : A molecular ion peak (M⁺) at m/z corresponding to the molecular weight (C₅H₇NO₂S = 145.18 g/mol) confirms the compound. Cross-validation using X-ray crystallography (if crystalline) resolves ambiguities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to the reactive isothiocyanate group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with water or amines, which may trigger exothermic reactions. Store under nitrogen at –20°C to prevent hydrolysis. Spill management requires neutralization with 10% sodium bicarbonate and adsorption via inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the isothiocyanate group in this compound?

- Methodological Answer : Discrepancies in FT-IR or NMR data may arise from solvent interactions or decomposition. Use deuterated solvents (e.g., CDCl₃) for NMR to avoid proton exchange artifacts. For IR, compare spectra in both neat and solution states. If decomposition is suspected (e.g., thiourea formation via hydrolysis), monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and repeat synthesis under stricter anhydrous conditions .

Q. What strategies are recommended for studying the reactivity of this compound with nucleophiles under varying solvent conditions?

- Methodological Answer : Design kinetic studies using polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess nucleophilicity effects. Monitor reactions via in situ IR or HPLC to track intermediate formation. For example, reaction with primary amines (e.g., benzylamine) in THF at 25°C may yield thiourea derivatives, while thiols could produce dithiocarbamates. Computational modeling (DFT) predicts activation barriers and transition states .

Q. How can isotopic labeling (e.g., deuterium or ¹³C) enhance mechanistic studies of this compound in biochemical assays?

- Methodological Answer : Synthesize deuterated analogs (e.g., this compound-d₃) via deuterated methanol in the methoxy group. Use LC-MS/MS to trace metabolic pathways or protein binding in vitro. ¹³C labeling at the isothiocyanate carbon enables precise tracking using NMR or isotope-ratio mass spectrometry .

Q. What computational approaches are suitable for predicting the stability and degradation pathways of this compound in environmental matrices?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Gaussian, DFT/B3LYP) to model hydrolysis or photodegradation mechanisms. Molecular dynamics simulations predict solvent interactions, while QSAR models estimate ecotoxicological endpoints (e.g., LC50 for aquatic organisms). Validate predictions with experimental HPLC-UV degradation studies under controlled pH and light .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten